1'-hidroximidazolam

Descripción general

Descripción

Alfa-hidroxi-midazolam es un metabolito del midazolam, una benzodiazepina de acción corta con inicio rápido que se utiliza comúnmente en convulsiones, anestesia y trastornos de ansiedad . Alfa-hidroxi-midazolam se produce mediante el sistema enzimático citocromo P450 hepático y se sabe que es equipotente al midazolam .

Aplicaciones Científicas De Investigación

Alfa-hidroxi-midazolam tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Alfa-hidroxi-midazolam ejerce sus efectos uniéndose al receptor del ácido gamma-aminobutírico (GABA), específicamente en el sitio receptor de benzodiazepinas . Esta unión mejora los efectos inhibitorios del GABA, lo que lleva a propiedades ansiolíticas, sedantes, relajantes musculares y anticonvulsivas . La interacción del compuesto con el receptor GABA media sus efectos farmacológicos.

Análisis Bioquímico

Biochemical Properties

1-Hydroxymidazolam plays a significant role in biochemical reactions, particularly in the metabolism of midazolam. It interacts with several enzymes, including cytochrome P450 3A4 and 3A5, which are responsible for its formation . Additionally, 1-Hydroxymidazolam undergoes further metabolism by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT2B4 and UGT2B7, leading to its glucuronidation . These interactions are crucial for the compound’s biotransformation and elimination from the body.

Cellular Effects

1-Hydroxymidazolam affects various types of cells and cellular processes. It has been shown to influence neuronal activity, although its effects are less potent than those of midazolam . In cultured neocortical slices, 1-Hydroxymidazolam inhibits neuronal activity at higher concentrations, indicating its role in modulating neuronal function . Additionally, 1-Hydroxymidazolam may contribute to the overall pharmacological effects of midazolam, particularly in cases of impaired drug metabolism .

Molecular Mechanism

The molecular mechanism of 1-Hydroxymidazolam involves its interaction with gamma-aminobutyric acid (GABA) receptors. Similar to midazolam, 1-Hydroxymidazolam acts as an allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA . This interaction leads to increased chloride ion influx, hyperpolarizing the neuronal membrane and resulting in sedative and anxiolytic effects . Additionally, 1-Hydroxymidazolam undergoes glucuronidation by UGT enzymes, facilitating its excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxymidazolam change over time. Studies have shown that its clearance increases significantly within the first few days of administration . This increase in clearance is likely due to the induction of metabolic enzymes involved in its biotransformation. Furthermore, 1-Hydroxymidazolam’s stability and degradation in vitro and in vivo have been investigated, revealing its contribution to the overall pharmacological activity of midazolam .

Dosage Effects in Animal Models

The effects of 1-Hydroxymidazolam vary with different dosages in animal models. Higher doses of 1-Hydroxymidazolam have been associated with increased sedative and anxiolytic effects . At very high doses, toxic effects such as respiratory depression and decreased neuronal activity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1-Hydroxymidazolam is involved in several metabolic pathways. It is primarily formed through the hydroxylation of midazolam by cytochrome P450 3A4 and 3A5 enzymes . Subsequently, 1-Hydroxymidazolam undergoes glucuronidation by UGT2B4 and UGT2B7, resulting in the formation of glucuronide conjugates . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

1-Hydroxymidazolam is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, which affects its distribution and availability . Additionally, 1-Hydroxymidazolam can cross the blood-brain barrier, contributing to its central nervous system effects . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of 1-Hydroxymidazolam is primarily within the cytoplasm and endoplasmic reticulum of cells. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and receptors within these compartments . Understanding the subcellular localization of 1-Hydroxymidazolam is crucial for elucidating its mechanism of action and pharmacological effects.

Métodos De Preparación

Alfa-hidroxi-midazolam se forma principalmente como un metabolito del midazolam a través de la acción de las enzimas del citocromo P450 3A hepático La ruta sintética implica la hidroxilación del midazolam, lo que resulta en la formación de alfa-hidroxi-midazolam

Análisis De Reacciones Químicas

Alfa-hidroxi-midazolam experimenta varias reacciones químicas, que incluyen:

Oxidación: Alfa-hidroxi-midazolam puede oxidarse aún más para formar otros metabolitos.

Reducción: Puede sufrir reacciones de reducción en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando su grupo hidroxilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

Alfa-hidroxi-midazolam es similar a otros metabolitos de benzodiazepinas, como:

4-hidroxi-midazolam: Otro metabolito del midazolam, pero menos frecuente.

1-hidroxi-midazolam: Un metabolito primario del midazolam, que contribuye significativamente a su actividad farmacológica.

Alfa-hidroxi-midazolam es único debido a su equipotencia al midazolam y su papel significativo en el metabolismo del midazolam .

Propiedades

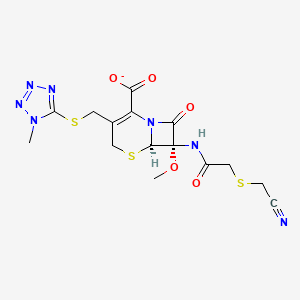

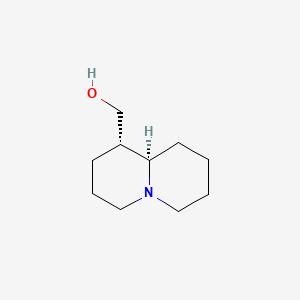

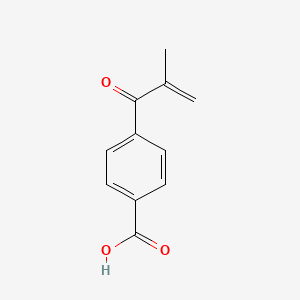

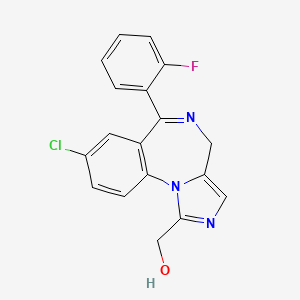

IUPAC Name |

[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSMEGADRFZVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208175 | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-90-5 | |

| Record name | 1′-Hydroxymidazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59468-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-hydroxymidazolam formed and eliminated?

A1: 1-Hydroxymidazolam is primarily formed through the hepatic metabolism of midazolam by CYP3A4 enzymes [, , , ]. It is further metabolized by uridine diphosphate glucuronosyltransferases (UGTs), mainly UGT2B4, into 1-hydroxymidazolam glucuronide, which is then renally excreted [, , ].

Q2: How do the pharmacokinetics of 1-hydroxymidazolam differ in critically ill patients?

A2: Critically ill children, especially those in the pediatric intensive care unit, often exhibit significantly reduced clearance of both midazolam and 1-hydroxymidazolam. This is likely due to reduced CYP3A4 and UGT activity stemming from inflammation [, ]. Similarly, critically ill adults with renal failure undergoing continuous hemodiafiltration may also experience altered elimination of 1-hydroxymidazolam glucuronide, depending on the membrane type used [].

Q3: Can 1-hydroxymidazolam accumulate to clinically significant levels?

A3: While midazolam and 1-hydroxymidazolam generally clear quickly, 1-hydroxymidazolam glucuronide can accumulate to high levels in patients with renal impairment. This accumulation has been linked to prolonged sedation and may complicate brain death diagnosis [, ].

Q4: Does the route of midazolam administration affect 1-hydroxymidazolam formation?

A4: Yes, the route of administration affects the pharmacokinetics of both midazolam and 1-hydroxymidazolam. For example, intramuscular administration of midazolam in ball pythons resulted in a delayed time to reach maximum plasma concentration (Tmax) for both compounds compared to intracardiac administration [].

Q5: How is 1-hydroxymidazolam used in CYP3A phenotyping?

A5: The ratio of 1-hydroxymidazolam to midazolam in plasma or saliva serves as a reliable indicator of CYP3A activity [, ]. This is because the formation of 1-hydroxymidazolam is directly dependent on CYP3A4-mediated metabolism.

Q6: What factors can affect the interpretation of 1-hydroxymidazolam/midazolam ratios for CYP3A phenotyping?

A6: Several factors can influence the interpretation of these ratios, including: * Genetic polymorphisms: The CYP3A53 genotype, common in Asian populations, is known to result in significantly reduced CYP3A5 expression, potentially impacting the ratios []. * Drug interactions: Co-administration of CYP3A4 inhibitors, such as diltiazem, can significantly decrease 1-hydroxymidazolam formation and alter the ratio []. Conversely, CYP3A4 inducers, like St. John's Wort, can increase 1-hydroxymidazolam formation []. * Age:* CYP3A activity and the response to enzyme modulators may be altered in elderly populations [].

Q7: Can alternative methods be used for CYP3A phenotyping?

A7: Research suggests that single plasma midazolam concentrations, normalized to dose, could potentially serve as a simpler alternative phenotypic trait for hepatic CYP3A activity [].

Q8: What analytical techniques are used to measure 1-hydroxymidazolam?

A8: Various methods are used to quantify 1-hydroxymidazolam, including: * High-Performance Liquid Chromatography (HPLC) with UV or MS detection: This method offers high sensitivity and selectivity for analyzing midazolam and its metabolites in various matrices like plasma, saliva, and liver microsomes [, , , , , , , ]. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the simultaneous quantification of multiple analytes, including midazolam, 1-hydroxymidazolam, and other metabolites, even at low concentrations [, , , ]. * Gas Chromatography-Mass Spectrometry (GC-MS): While less common, GC-MS has been used for analyzing midazolam and its metabolites in plasma [, ].

Q9: How are in vitro models used to study 1-hydroxymidazolam formation?

A9: * Liver microsomes: Both human liver microsomes and recombinant CYP3A4 microsomes are widely used to investigate the kinetics of midazolam metabolism to 1-hydroxymidazolam and assess potential drug interactions [, , , , ]. * Modified Caco-2 monolayers: These cell lines, expressing CYP3A4, provide a valuable model for studying intestinal drug metabolism and transport, including the impact of protein binding on midazolam 1-hydroxylation [].

Q10: What are the challenges and considerations for in vitro–in vivo extrapolation (IVIVE) of midazolam metabolism?

A10: One challenge is the influence of organic solvents, commonly used to solubilize lipophilic substrates in vitro, on enzyme kinetic parameters. Studies show that solvents like methanol, ethanol, acetonitrile, and dimethyl sulfoxide can significantly affect the apparent km, Vmax, and intrinsic clearance (Clint) of CYP3A4-mediated midazolam metabolism [].

Q11: Are there differences in midazolam metabolism between recombinant CYP3A4 microsomes from different sources?

A11: Yes, studies comparing human and insect cell-derived microsomes revealed significant differences in enzyme kinetics for midazolam 1-hydroxylation. Notably, human microsomes exhibited a higher Km and lower Cl(int) compared to insect microsomes, suggesting potential implications for IVIVE [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

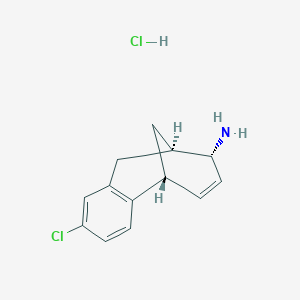

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)